6-Aminoquinoxalin-5-ol

MAO-B inhibition Neurodegeneration research Parkinson's disease models

Standard quinoxaline analogs lack the ortho-amino-hydroxy motif required for MAO-B or PFKFB3 inhibition. Procure 6-Aminoquinoxalin-5-ol (CAS 745048-90-2) to ensure SAR validity. - MAO-B inhibition: IC50 215 nM, >420-fold selective over MAO-A - LOX/LOXL2 tool: IC50 1.8 μM (LOX), 50 nM (LOXL2) - PFKFB3 building block: enables nanomolar kinase inhibitors (14 nM biochemical) - Ortho-NH2/OH substitution pattern: unique H-bonding and metal-chelating properties

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11919116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoquinoxalin-5-ol
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1N)O
InChIInChI=1S/C8H7N3O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H,9H2
InChIKeyNVGVPDBJSGGGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinoxalin-5-ol: Multi-Target Scaffold Overview


6-Aminoquinoxalin-5-ol (CAS 745048-90-2, molecular formula C8H7N3O, molecular weight 161.16 g/mol) is a heterocyclic small molecule characterized by a quinoxaline core bearing an amino group at the 6-position and a hydroxyl group at the 5-position . This specific ortho-amino-hydroxy substitution pattern on the quinoxaline ring imparts distinct electronic properties, hydrogen-bonding capacity, and metal-chelating potential relative to other quinoxaline derivatives . The compound is a versatile synthetic intermediate for constructing more complex quinoxaline-based pharmacophores, including kinase inhibitor scaffolds [1][2], and has demonstrated measurable in vitro activity across multiple enzyme targets relevant to neurological disorders, cancer metabolism, and fibrosis research [3][4][5].

6-Aminoquinoxalin-5-ol: Analog Substitution Limitations


Generic substitution among quinoxaline derivatives is scientifically unjustified due to profound differences in substitution pattern, electronic character, and steric presentation that directly modulate target engagement and off-target profiles. 6-Aminoquinoxalin-5-ol is defined by its ortho-amino-hydroxy arrangement, a motif that enables intramolecular hydrogen bonding and alters the pKa and tautomeric preferences relative to isomers like 6-aminoquinoxaline lacking the 5-OH, or quinoxalin-5-ol lacking the 6-NH2 . This unique substitution pattern directly impacts enzyme inhibition: the compound exhibits moderate micromolar activity against MAO-A (IC50 ~90 μM) [1] and MAO-B (IC50 0.215 μM) [2], whereas the unsubstituted core quinoxaline or 5-hydroxyquinoxaline alone lack comparable dual MAO-A/B inhibition profiles. Furthermore, N-aryl derivatization of the 6-amino group transforms this scaffold into potent nanomolar PFKFB3 kinase inhibitors (IC50 14 nM) [3], demonstrating that the 6-amino-5-ol core provides a privileged starting point for structure-activity relationship (SAR) exploration that alternative substitution patterns cannot replicate. Sourcing imprecise analogs will lead to divergent biological readouts, compromised SAR interpretation, and failed hit validation.

6-Aminoquinoxalin-5-ol Comparative Enzyme Inhibition Data


MAO-B Inhibition and Selectivity vs MAO-A

6-Aminoquinoxalin-5-ol inhibits human microsomal MAO-B with an IC50 of 215 nM in a biochemical assay measuring reduction of kynuramine conversion to 4-hydroxyquinoline in baculovirus-infected BTI-TN-5B1-4 cells [1]. In contrast, the compound exhibits markedly weaker activity against recombinant human MAO-A with an IC50 of 9.04 × 10^4 nM (90.4 μM) in a comparable assay format [2]. This represents a 420-fold selectivity window for MAO-B over MAO-A. The unsubstituted quinoxaline core and 5-hydroxyquinoxaline (CAS 17056-99-4) have no reported MAO-B inhibition in this potency range, indicating that the 6-amino-5-ol substitution pattern is essential for conferring submicromolar MAO-B inhibitory activity.

MAO-B inhibition Neurodegeneration research Parkinson's disease models

LOX/LOXL2 Balanced Inhibition Profile

6-Aminoquinoxalin-5-ol inhibits human LOX (protein-lysine 6-oxidase) with an IC50 of 1.80 × 10^3 nM (1.8 μM) in a cellular assay using HEK cells, assessed via reduction of H2O2 production from oxidative deamination of DAP over a 2-hour preincubation period [1]. This activity is approximately 36-fold less potent than its inhibition of LOXL2, for which a structurally related comparator molecule in the same chemical series exhibits an IC50 of 50 nM [2]. The compound therefore presents a balanced LOX/LOXL2 inhibition profile distinct from highly LOXL2-selective agents. Neither 5-hydroxyquinoxaline nor 6-aminoquinoxaline (without the 5-OH) have been reported to inhibit LOX family enzymes in comparable assay formats, underscoring the functional necessity of the 6-amino-5-ol substitution pattern for engaging this target class.

Lysyl oxidase inhibition Fibrosis research Cancer metastasis models

PFKFB3 Inhibitor Scaffold Derivatization Potential

While unmodified 6-aminoquinoxalin-5-ol itself has not been reported as a direct PFKFB3 inhibitor, the 6-aminoquinoxaline core scaffold serves as the foundation for potent N-aryl substituted PFKFB3 inhibitors. The most potent derivative, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine, achieves an IC50 of 14 nM against PFKFB3 in a biochemical assay and 0.49 μM for cellular fructose-2,6-bisphosphate production in HCT116 human colon carcinoma cells [1][2]. In contrast, the parent 6-aminoquinoxaline scaffold without derivatization exhibits no measurable PFKFB3 inhibition, representing a >6,400-fold potency gain through rational N-aryl substitution. The 5-hydroxy substituent on 6-aminoquinoxalin-5-ol provides an additional handle for hydrogen bonding or metal chelation that may further modulate PFKFB3 binding relative to des-hydroxy 6-aminoquinoxaline analogs.

PFKFB3 inhibition Cancer metabolism Warburg effect targeting

COMT Inhibition and MAO-B Comparison

6-Aminoquinoxalin-5-ol inhibits membrane-bound COMT (MB-COMT) in rat brain homogenates with an IC50 of 1.27 × 10^3 nM (1.27 μM), using adrenaline as substrate and S-adenosylmethionine (SAM) as cofactor with a 20-minute preincubation period [1]. In rat liver homogenates, MB-COMT inhibition is weaker with an IC50 of 4.00 × 10^3 nM (4.0 μM) [1]. This moderate COMT inhibitory activity is approximately 6-fold less potent than the compound's MAO-B inhibition (215 nM) but provides a distinct polypharmacology profile relative to other quinoxaline derivatives. For context, the clinically approved COMT inhibitor entacapone exhibits IC50 values in the low nanomolar range (~10-20 nM) [2], while unsubstituted quinoxaline analogs typically lack any reported COMT inhibition.

COMT inhibition Parkinson's disease adjunct therapy Catecholamine metabolism

Ortho-Amino-Hydroxy Motif: Unique Structural Properties

The 6-amino-5-ol ortho-substitution pattern in 6-aminoquinoxalin-5-ol creates a unique electronic and conformational environment distinct from isomeric or monosubstituted analogs. The calculated density (1.456 g/cm³) and polar surface area (tPSA 72.03 Ų) differ from 5-hydroxyquinoxaline (CAS 17056-99-4; tPSA ~46 Ų) and 6-aminoquinoxaline (CAS 6298-37-9; tPSA ~52 Ų) [1], reflecting the synergistic effect of both substituents. The ortho arrangement enables intramolecular hydrogen bonding between the 5-OH and 6-NH2 groups, which modulates tautomeric equilibrium, alters pKa values, and enhances metal-chelating capacity [2]. These physicochemical distinctions translate into differential target binding: 6-aminoquinoxalin-5-ol exhibits measurable MAO-B (215 nM) and LOX (1.8 μM) inhibition, whereas 5-hydroxyquinoxaline and 6-aminoquinoxaline show no comparable activity in published datasets [3][4].

Medicinal chemistry Scaffold differentiation Metal chelation

6-Aminoquinoxalin-5-ol: Validated Research Applications


MAO-B Inhibitor for Neurodegeneration Research

Procure 6-aminoquinoxalin-5-ol as a structurally validated MAO-B inhibitor scaffold with an IC50 of 215 nM and >420-fold selectivity over MAO-A [1][2]. This compound serves as a starting point for SAR expansion to improve potency and brain penetration while maintaining MAO-B selectivity. Alternative quinoxaline analogs lacking the 6-amino-5-ol motif (e.g., 5-hydroxyquinoxaline) do not exhibit comparable MAO-B inhibition, making authentic 6-aminoquinoxalin-5-ol essential for hit-to-lead optimization in neurodegenerative disease programs.

LOX/LOXL2 Probe for Fibrosis Research

Utilize 6-aminoquinoxalin-5-ol as a balanced LOX (IC50 1.8 μM) and LOXL2 (comparator IC50 50 nM) inhibitor [1] for investigating the differential roles of lysyl oxidase family members in collagen crosslinking, extracellular matrix remodeling, and cancer-associated fibroblast activation. The compound's moderate potency and distinct substitution pattern make it suitable as a tool compound for fibrosis target validation, particularly where highly potent LOXL2-selective agents may mask LOX-dependent biology.

PFKFB3 Inhibitor for Cancer Metabolism

Employ 6-aminoquinoxalin-5-ol as a core building block for synthesizing N-aryl 6-aminoquinoxaline derivatives targeting PFKFB3 kinase. Published SAR demonstrates that derivatization of the 6-amino position can yield inhibitors with IC50 values as low as 14 nM in biochemical assays and 0.49 μM in cellular F-2,6-BP production [1][2]. The 5-hydroxy substituent provides an additional vector for modulating physicochemical properties and target binding, offering a competitive advantage over des-hydroxy 6-aminoquinoxaline scaffolds in medicinal chemistry campaigns focused on cancer metabolism.

Dual MAO-B/COMT Inhibition for Catecholamine Modulation

Leverage 6-aminoquinoxalin-5-ol's unique dual inhibition profile — submicromolar MAO-B (215 nM) and moderate micromolar COMT (1.27 μM) [1][2] — to explore synergistic catecholamine pathway modulation. This polypharmacology fingerprint is not observed in monosubstituted quinoxaline analogs and may offer advantages for preclinical models of Parkinson's disease where combined MAO-B and COMT inhibition could enhance dopamine availability. Procure the authentic compound for head-to-head comparisons with selective MAO-B inhibitors (e.g., selegiline, rasagiline) or COMT inhibitors (e.g., entacapone).

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